molecular formula C18H12Cl2N2 B14377123 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine CAS No. 89508-63-4

4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine

Cat. No.: B14377123
CAS No.: 89508-63-4
M. Wt: 327.2 g/mol
InChI Key: PFSZFULAVIYUGF-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions of the pyrimidine ring, and a phenylethenyl group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Epoxides and hydroxyl derivatives.

    Reduction: Ethyl derivatives and reduced pyrimidine compounds.

Scientific Research Applications

4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethenyl group enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

89508-63-4

Molecular Formula

C18H12Cl2N2

Molecular Weight

327.2 g/mol

IUPAC Name

4,6-dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine

InChI

InChI=1S/C18H12Cl2N2/c19-16-12-17(20)22-18(21-16)15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H

InChI Key

PFSZFULAVIYUGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

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